molecular formula C7H8N2O4S B3291274 5-[(Methoxycarbonyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid CAS No. 871544-54-6

5-[(Methoxycarbonyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid

Cat. No.: B3291274
CAS No.: 871544-54-6
M. Wt: 216.22 g/mol
InChI Key: KPDHESFSNZDKBH-UHFFFAOYSA-N
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Description

5-[(Methoxycarbonyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of functional groups like the methoxycarbonyl and carboxylic acid groups makes it a versatile molecule for chemical reactions and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Methoxycarbonyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the methoxycarbonyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable amine and a thioamide, the thiazole ring can be formed through a cyclization reaction facilitated by a dehydrating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimization for yield and purity. The process might include steps such as:

  • Formation of the thiazole ring through cyclization.
  • Introduction of the methoxycarbonyl group via esterification.
  • Addition of the carboxylic acid group through carboxylation reactions.

Chemical Reactions Analysis

Types of Reactions

5-[(Methoxycarbonyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule.

    Substitution: The functional groups present in the compound allow for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

5-[(Methoxycarbonyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-[(Methoxycarbonyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The functional groups present in the compound allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-methyl-1,2-thiazole-4-carboxylic acid: Similar structure but with an amino group instead of a methoxycarbonyl group.

    5-Methyl-1,2-thiazole-4-carboxylic acid: Lacks the methoxycarbonyl and amino groups.

Uniqueness

5-[(Methoxycarbonyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid is unique due to the presence of both the methoxycarbonyl and carboxylic acid groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5-(methoxycarbonylamino)-3-methyl-1,2-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-3-4(6(10)11)5(14-9-3)8-7(12)13-2/h1-2H3,(H,8,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDHESFSNZDKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C(=O)O)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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